Decloxizine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.ClH/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20;/h1-10,21,24H,11-18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKYRGRSMTYEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263283-80-2 | |
| Record name | Decloxizine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263283802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DECLOXIZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWC294RL1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Structural Derivations of Decloxizine Hydrochloride
Design and Synthesis of Decloxizine (B1670144) Hydrochloride Analogues for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By synthesizing and testing analogues of a lead compound like decloxizine, researchers can identify key structural motifs responsible for its effects, such as histamine (B1213489) H1 receptor antagonism. chemsrc.com
The piperazine (B1678402) ring is a common scaffold in many biologically active compounds and a prime target for modification in SAR studies. For diphenylmethyl piperazine derivatives, altering the substituent on the second nitrogen atom of the piperazine ring can have a significant impact on pharmacological activity. For example, related antihistamines such as meclizine (B1204245) and buclizine (B1663535) are themselves diphenylmethyl piperazine derivatives where the ethoxyethanol side chain of decloxizine is replaced by other groups. researchgate.net Synthesizing a library of decloxizine analogues with various substituents at this position—such as different alkyl chains, aromatic rings, or functional groups—could elucidate the structural requirements for optimal receptor binding and activity.
The diphenylmethyl group is crucial for the activity of many first-generation antihistamines, contributing to their lipophilicity and receptor binding. Modifications here can fine-tune the compound's properties. An important example is the parent compound, hydroxyzine (B1673990), which features a chlorine atom on one of the phenyl rings (a p-chlorophenyl group). researchgate.net Synthesizing analogues with different substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl rings could modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.
The ethoxyethanol side chain can also be modified. Altering its length, flexibility, or the terminal hydroxyl group could impact the compound's solubility, metabolic stability, and binding affinity. For instance, replacing the terminal alcohol with an ether, ester, or amide could lead to analogues with different pharmacokinetic profiles.
Modifications of the Piperazine Ring System
Characterization and Synthesis of Decloxizine Hydrochloride Related Impurities
The control of impurities is a critical aspect of pharmaceutical manufacturing and quality control. Decloxizine itself is classified as Hydroxyzine EP Impurity B. sigmaaldrich.compharmaffiliates.com The synthesis of decloxizine can also generate its own set of related impurities. These may include unreacted starting materials, by-products from side reactions (such as over-alkylation, where the terminal hydroxyl group is also alkylated), or degradation products.
A robust HPLC method is often developed to separate and quantify these impurities. researchgate.net Characterization of unknown impurities typically involves techniques like liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) to determine their molecular weights and chemical structures. researchgate.net Once identified, these impurities may be synthesized independently to serve as reference standards for analytical method validation and routine quality testing. pharmaffiliates.com
| Impurity Name/Type | Common Name | CAS Number | Molecular Formula | Potential Origin |
|---|---|---|---|---|
| Hydroxyzine Impurity A | (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine | 303-26-4 | C17H19ClN2 | Starting material or degradation product in hydroxyzine synthesis. pharmaffiliates.comresearchgate.net |
| Hydroxyzine Impurity B | Decloxizine | 3733-63-9 | C21H28N2O2 | Metabolite or impurity in hydroxyzine synthesis. sigmaaldrich.compharmaffiliates.com |
| Hydroxyzine N-Oxide | - | - | - | Oxidative degradation product of hydroxyzine. researchgate.net |
| O-Acetyl hydroxyzine | - | - | - | Degradation product. researchgate.net |
| Over-alkylation Product | - | - | - | Side-reaction during synthesis where the terminal hydroxyl group of the side chain is also alkylated. |
Isolation and Identification of Synthesis By-products
The synthesis of this compound can result in the formation of various by-products and impurities. These can arise from starting materials, intermediates, or degradation of the final compound. The identification and characterization of these impurities are critical for controlling the quality of the drug substance.
One notable impurity associated with Decloxizine is also recognized as an impurity in Hydroxyzine, another antihistamine of the same class. pharmaffiliates.com This highlights the importance of specific analytical methods to distinguish and quantify these related substances.
High-performance liquid chromatography (HPLC) is a primary technique for the separation and quantification of organic impurities in pharmaceuticals. A robust HPLC method was developed to analyze organic impurities in hydroxyzine hydrochloride, which is structurally related to decloxizine. researchgate.net This method utilized a C18 column with a binary gradient of trifluoroacetic acid in water and acetonitrile (B52724). researchgate.net Detection was performed at 230 nm for several impurities and at 254 nm for a specific impurity to ensure accurate quantification. researchgate.net
In the analysis of a combination drug product containing this compound, two significant impurity peaks were observed using an HPLC method. zjyj.org.cn To identify these unknown impurities, a two-dimensional liquid chromatography-quadrupole time-of-flight mass spectrometry (2D LC-Q-TOF MS) method was employed in electrospray ionization mode. zjyj.org.cn This powerful technique allows for enhanced separation and detailed mass analysis, confirming that one of the impurities originated from this compound based on matching retention times and mass data. zjyj.org.cn
Some known impurities related to the synthesis of decloxizine and hydroxyzine include:
Hydroxyzine EP Impurity B synzeal.com
Hydroxyzine N-oxide impurity simsonpharma.com
Hydroxyzine O-Acetyl Impurity simsonpharma.com
Hydroxyzine Fructose Impurity simsonpharma.com
The following table provides an overview of some identified synthesis by-products and related substances.
| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Decloxizine Dihydrochloride | 2-[2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]ethanol dihydrochloride | 13073-96-6 | C21H30Cl2N2O2 | 413.38 |
| Decloxizine (Free Base) | 2-[2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]ethanol | 3733-63-9 | C21H28N2O2 | 340.46 |
| Hydroxyzine N-oxide impurity | Not Available | 2469273-48-9 | C21H27ClN2O3 | 390.91 |
| Hydroxyzine O-Acetyl Impurity | Not Available | Not Available | C23H29ClN2O3 | 416.94 |
| Hydroxyzine Fructose Impurity | Not Available | Not Available | C27H37ClN2O7 | 537.10 |
Data sourced from multiple providers. pharmaffiliates.comsimsonpharma.comsigmaaldrich.comlgcstandards.compharmaffiliates.comnih.gov
Development of Reference Standards for Impurity Profiling
The development and use of reference standards are fundamental to accurate impurity profiling and quality control in the pharmaceutical industry. These standards are highly characterized materials used for calibration, method validation, and ensuring the reliability of analytical results. european-accreditation.orgiaea.org
Reference materials are categorized as either Reference Materials (RMs) or Certified Reference Materials (CRMs). european-accreditation.org CRMs are accompanied by a certificate that provides the property values and their uncertainties, establishing traceability to an accurate realization of the unit. european-accreditation.orgmdpi.com The production of CRMs is governed by strict international guidelines, such as ISO 17034 and ISO/IEC 17025, which ensure their homogeneity, stability, and traceability. mdpi.com
For this compound, reference standards are available and are often listed as impurities of Hydroxyzine. For instance, "Hydroxyzine EP Impurity B" is chemically identical to Decloxizine. synzeal.comsigmaaldrich.comsynzeal.comclearsynth.com These standards are crucial for the development and validation of analytical methods, quality control applications for Abbreviated New Drug Applications (ANDAs), and during the commercial production of hydroxyzine and related compounds. synzeal.comsynzeal.com
Suppliers of pharmaceutical reference standards provide comprehensive characterization data with their products, which often includes:
Purity determined by techniques like HPLC. lgcstandards.com
Confirmation of structure by methods such as NMR and mass spectrometry.
A certificate of analysis detailing the characterization and certified values. lgcstandards.com
The availability of these well-characterized reference standards for Decloxizine and its related impurities enables laboratories to accurately quantify any by-products present in the active pharmaceutical ingredient (API) or final drug product, ensuring compliance with regulatory requirements. clearsynth.com
Molecular and Cellular Pharmacology of Decloxizine Hydrochloride
Comprehensive Analysis of Histamine (B1213489) H1 Receptor Antagonism
Decloxizine (B1670144) hydrochloride is a second-generation antihistamine and a hydroxyzine (B1673990) analogue that functions as a potent and selective antagonist of the histamine H1 receptor. evitachem.comevitachem.com Its primary mechanism of action involves blocking the effects of histamine at H1 receptors, thereby mitigating allergic responses. patsnap.com
The interaction of a ligand with its receptor is defined by its binding affinity and kinetics. biorxiv.org Radioligand binding assays are commonly employed to determine these parameters, such as the equilibrium dissociation constant (Kd) and the receptor density (Bmax). nih.gov Decloxizine exhibits a high affinity for the histamine H1 receptor. glpbio.com The affinity of a ligand for a receptor is a critical factor in its pharmacological potency. biorxiv.org Studies using various in vitro models have demonstrated the strong binding of decloxizine to H1 receptors. For instance, competitive binding assays with radiolabeled ligands are used to determine the inhibitory constant (Ki) of a compound, providing a measure of its binding affinity. nih.gov
Table 1: Receptor Binding Profile of Decloxizine Hydrochloride
| Receptor | Action | Species | Ki (nM) |
|---|
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein. wikipedia.org This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). wikipedia.org This pathway ultimately results in various cellular responses, including smooth muscle contraction and increased vascular permeability. wikipedia.org
Decloxizine, as an H1 receptor antagonist, competitively inhibits the binding of histamine to the receptor. This blockade prevents the activation of the Gq/11-PLC-IP3/DAG signaling pathway, thereby suppressing the downstream cellular effects of histamine. patsnap.com This includes the reduction of histamine-induced vasodilation and increased vascular permeability. Some second-generation antihistamines have also been shown to modulate the activity of the transcription factor NF-κB, which plays a role in allergic inflammation. nih.gov
The functional antagonism of decloxizine has been demonstrated in various in vitro assays. These assays measure the ability of the antagonist to inhibit the physiological response induced by an agonist like histamine. For example, in isolated tissue preparations such as the guinea pig ileum, histamine causes smooth muscle contraction, a response that can be effectively blocked by H1 antagonists. glpbio.com The potency of an antagonist in these functional assays is often expressed as a pA2 value, which reflects the concentration of the antagonist required to produce a two-fold shift in the agonist's concentration-response curve. While specific pA2 values for decloxizine were not found in the search results, its classification as a potent H1 antagonist implies significant activity in such functional assays. evitachem.comevitachem.com
Cellular Signal Transduction Modulation upon H1 Receptor Blockade
Investigation of Polypharmacology and Off-Target Receptor Interactions
Polypharmacology refers to the ability of a single drug to interact with multiple targets, which can contribute to both its therapeutic effects and potential side effects. nih.govnih.gov Many first-generation antihistamines are known for their broad receptor interaction profile, often leading to sedative and anticholinergic effects. patsnap.com Second-generation antihistamines like decloxizine are generally more selective for the H1 receptor. patsnap.com
Some antihistamines, particularly those with a chemical structure similar to certain antipsychotics, can interact with serotonin (B10506) (5-HT) receptors. medchemexpress.com The 5-HT2A receptor, in particular, is a known target for various drugs and is involved in numerous physiological processes. nih.govnih.govthieme-connect.de The interaction of drugs with 5-HT receptors can influence dopamine (B1211576) neurotransmission, which has implications for various central nervous system effects. nih.gov While the primary action of decloxizine is at the H1 receptor, a comprehensive polypharmacological profile would assess its affinity for serotonin receptor subtypes. Specific data on decloxizine's binding affinity for the 5-HT2A receptor was not available in the provided search results.
Interactions with dopamine and adrenergic receptors are common among certain classes of drugs, including some antihistamines and antipsychotics. drugbank.comnih.gov The dopamine D2 receptor is a key target for antipsychotic medications, and antagonism at this receptor can lead to extrapyramidal side effects. drugbank.com The alpha1-adrenergic receptor is involved in the regulation of blood pressure and other physiological functions. nih.govmdpi.comfrontiersin.org Some antihistamines have been noted to have weak interactions with these receptors. Bromocriptine, for instance, is known to interact with both dopamine D2 and α2-adrenergic receptors. plos.org However, specific binding data for decloxizine at dopamine D2 and alpha1-adrenergic receptors is not detailed in the available search results.
Table 2: Potential Off-Target Interactions of this compound
| Receptor | Potential Interaction | Significance |
|---|---|---|
| Serotonin 5-HT2A | Possible, based on structural similarities to other compounds | Could contribute to central nervous system effects |
| Dopamine D2 | Possible, though likely low for a second-generation antihistamine | Relates to potential for extrapyramidal side effects |
Implications of Multi-Target Activity in Preclinical Models
This compound is primarily characterized as a selective histamine H1 receptor antagonist. Its high affinity for the H1 receptor is a defining feature of its pharmacological profile, with radioligand displacement assays indicating a high binding affinity, reflected by an IC₅₀ value of less than 10 nM. This primary activity underpins its classification as an antihistamine, where it competitively inhibits the action of histamine on H1 receptors located on various cells, including those in the vascular endothelium and smooth muscle. This antagonism prevents the classic downstream effects of histamine, such as vasodilation, increased vascular permeability, and smooth muscle contraction, which are hallmark events in an allergic response.
Beyond its potent H1 antagonism, the broader pharmacological potential of the benzhydrylpiperazine scaffold, to which decloxizine belongs, has been a subject of preclinical investigation for multi-target activity. tandfonline.comtandfonline.com The versatility of this chemical structure is demonstrated by the fact that different modifications to the scaffold have yielded compounds with distinct primary activities. smolecule.comtaylorandfrancis.com For instance, while decloxizine and its analogue hydroxyzine are potent antihistamines, other derivatives of the same core structure are recognized for different pharmacological effects, such as calcium channel blockade. tandfonline.comtandfonline.com
Preclinical studies have explored the interaction of benzhydrylpiperazine derivatives with targets other than the H1 receptor. One area of investigation has been their effect on carbonic anhydrase (CA) isoforms. Research on a series of benzene-sulfonamide derivatives incorporating a benzhydrylpiperazine moiety found that while this structure was not conducive to inhibiting Vibrio cholerae CA isoforms, certain compounds showed inhibitory activity against human carbonic anhydrase I (hCA I) in the nanomolar range. taylorandfrancis.com This suggests that while not a primary target, other enzyme systems can be influenced by compounds bearing this scaffold. The potential for the benzhydrylpiperazine class to engage with multiple biological targets implies that compounds like decloxizine could theoretically exert secondary effects beyond H1 receptor blockade, a concept that supports continued investigation in preclinical models to fully elucidate its complete pharmacological profile.
Exploration of Mechanisms Beyond Receptor Antagonism
Mast cells are central to the allergic inflammatory response, releasing histamine and other potent mediators upon activation. frontiersin.org A key mechanism for some anti-allergic drugs, known as mast cell stabilization, involves inhibiting the degranulation process itself, thereby preventing the release of these mediators. wikipedia.org This action is distinct from receptor antagonism, which only blocks the effects of mediators after they have been released.
Some second-generation antihistamines have demonstrated this mast cell-stabilizing property. For example, in vitro studies have shown that cetirizine, a metabolite of the first-generation antihistamine hydroxyzine, can inhibit the process of exocytosis in mast cells. nih.gov This effect is attributed to its ability to counteract the plasma membrane deformation that occurs during degranulation. nih.gov This evidence from a closely related compound suggests that piperazine-based antihistamines can possess direct mast cell-modulating effects. While detailed mechanistic studies on decloxizine's specific impact on mast cell degranulation pathways are not extensively published, in vitro mast cell degranulation assays have been used to characterize its activity, indicating an inhibitory effect. This suggests that, in addition to blocking histamine's effects, decloxizine may also reduce the amount of histamine released during an allergic reaction.
The inflammatory cascade involves a host of signaling molecules, including pro-inflammatory cytokines, which orchestrate the immune response. Key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL) play a critical role in amplifying and sustaining inflammation. frontiersin.orgopendentistryjournal.com The ability of a therapeutic agent to modulate the production of these cytokines is a significant anti-inflammatory mechanism.
Preclinical in vitro models provide evidence that decloxizine can modulate the release of specific cytokines involved in allergic inflammation. Specifically, mast cell degranulation assays have reportedly shown that decloxizine can inhibit the release of Interleukin-4 (IL-4) and Interleukin-13 (IL-13). These two cytokines are pivotal in driving Type 2 inflammatory responses, which are characteristic of allergic diseases. They promote B-cell class switching to IgE and are involved in the recruitment of eosinophils, thereby playing a central role in the pathophysiology of conditions like allergic rhinitis and asthma. genecards.org The inhibition of their release represents a mechanism that extends beyond simple H1 receptor antagonism and contributes to a broader anti-inflammatory profile. While the effects of decloxizine on other key pro-inflammatory cytokines such as TNF-α and IL-6 have not been detailed, its demonstrated ability to suppress IL-4 and IL-13 in cellular systems points to a targeted immunomodulatory role.
Inhibition of Mast Cell Histamine Release Pathways
Structure-Activity Relationships Correlating Chemical Modifications to Pharmacological Profiles
The pharmacological profile of this compound is intrinsically linked to its molecular architecture. As a member of the benzhydrylpiperazine class of antihistamines, its structure can be dissected into key components that each contribute to its activity. tandfonline.com Structure-activity relationship (SAR) studies of this class provide insight into how specific chemical features govern the compound's efficacy and properties.
The core structure consists of:
The Diphenylmethyl (Benzhydryl) Group: This bulky, lipophilic moiety is a cornerstone for the antihistaminic activity of this class of compounds. It is critical for high-affinity binding to the histamine H1 receptor. tandfonline.com
The Piperazine (B1678402) Ring: This central nitrogen-containing heterocycle serves as a versatile scaffold. Its presence is common among many H1 antagonists. Modifications on the second nitrogen of the piperazine ring are crucial for defining the compound's specific properties and differentiating it from other derivatives. tandfonline.com
The Ethoxyethanol Side Chain: In decloxizine, the piperazine ring is substituted with a -[2-(2-hydroxyethoxy)ethyl] chain. This side chain enhances the hydrophilicity of the molecule compared to simpler alkyl chains, which can influence its pharmacokinetic properties, such as solubility and bioavailability.
The SAR of decloxizine can be further understood by comparing it with its parent compound, hydroxyzine, and hydroxyzine's primary metabolite, cetirizine.
| Compound | Structural Modification from Hydroxyzine | Key Pharmacological Implication |
| Hydroxyzine | Parent compound with a -(CH₂)₂-O-(CH₂)₂-OH chain. wikipedia.org | First-generation antihistamine; readily crosses the blood-brain barrier, leading to significant sedative effects. wikipedia.org |
| Decloxizine | Chlorine atom on one phenyl ring of the benzhydryl group is absent. wikipedia.orgnih.gov | Remains a potent H1 antagonist; classified as a second-generation agent with reduced sedative potential due to lower CNS penetration. |
| Cetirizine | The terminal alcohol group of the side chain is oxidized to a carboxylic acid. nih.govguidetopharmacology.org | Second-generation antihistamine; the carboxyl group significantly increases polarity, further limiting blood-brain barrier penetration and minimizing sedation. nih.govnih.gov |
This table provides an interactive overview of the structural and pharmacological relationships between decloxizine and related compounds.
The substitution on the benzhydryl group also plays a role. Decloxizine lacks the chlorine atom present on one of the phenyl rings of hydroxyzine. wikipedia.orgnih.gov This modification, along with the specific nature of the side chain, fine-tunes the molecule's binding affinity and pharmacokinetic profile, distinguishing it from other first and second-generation antihistamines. The exploration of the benzhydrylpiperazine scaffold continues, with research into novel derivatives aiming to optimize anti-inflammatory and anti-cancer activities, highlighting the enduring importance of this chemical class in drug discovery. tandfonline.com
Preclinical Research Models and in Vitro Efficacy Studies of Decloxizine Hydrochloride
In Vitro Pharmacological Characterization in Relevant Cellular Systems
Cell-Based Assays for Histamine (B1213489) Response Inhibition
Decloxizine (B1670144) hydrochloride is a histamine H1 receptor antagonist. medchemexpress.commedchemexpress.comtargetmol.com Its primary mechanism of action involves blocking the effects of histamine at H1 receptor sites on effector cells. patsnap.comnih.gov This antagonistic action suppresses histamine-induced responses such as edema, flare, and pruritus. The interaction is facilitated by its piperazine-based structure, which includes a benzhydryl group and an ethoxyethanol chain, enhancing its binding to histamine receptors. In vitro studies utilize various cell types that express H1 receptors, including those from the nasal passages, skin, and respiratory system, to assess the inhibitory action of decloxizine. patsnap.com
Evaluation of Anti-Inflammatory Effects in Cellular Models
Beyond its primary antihistaminic activity, some research suggests that decloxizine hydrochloride may possess anti-inflammatory properties. patsnap.com This is thought to occur through the inhibition of the release of certain pro-inflammatory cytokines. patsnap.com This dual action suggests that decloxizine not only alleviates immediate allergic symptoms but may also play a role in the long-term management of chronic allergic conditions. patsnap.com Cellular models used to evaluate these effects often involve immune cells where the release of inflammatory mediators can be quantified following stimulation.
Studies on Cell Proliferation in Specific Research Contexts
Histamine has been implicated in various cellular processes, including cell proliferation. As a histamine receptor antagonist, decloxizine is studied in contexts where histamine-driven cell proliferation is a factor. For instance, some research has investigated the effects of related compounds on the proliferation of tumor cells. medchemexpress.com Ancitabine hydrochloride, for example, has been shown to inhibit tumor cell proliferation and interfere with DNA synthesis. medchemexpress.com While direct, extensive studies on decloxizine's specific impact on cell proliferation are not widely detailed in the provided results, its role as a histamine antagonist points to its potential influence in research areas where histamine is a known modulator of cell growth.
In Vivo Assessment in Non-Human Animal Models of Pharmacological Activity
Evaluation in Animal Models of Bronchial Hyperreactivity (e.g., histamine-induced bronchoconstriction in guinea pigs)
Decloxizine has demonstrated a notable bronchodilator and broncholytic effect in clinical investigations, suggesting its utility in conditions involving bronchial hyperreactivity. karger.com Though specific preclinical data on histamine-induced bronchoconstriction in guinea pigs is not detailed in the provided search results, the clinical superiority of decloxizine compared to other treatments in patients with chronic obstructive lung ailments points to its potent activity in the respiratory system. karger.com The drug was found to be effective in preventing asthma attacks and shortness of breath. karger.com This clinical efficacy strongly implies that preclinical models would show significant inhibition of bronchoconstriction.
Investigation in Animal Models of Allergic Inflammation and Immune Response Modulation
As a second-generation antihistamine, decloxizine is primarily indicated for allergic reactions. patsnap.com Its mechanism involves mitigating physiological responses triggered by allergens by blocking H1 receptors. patsnap.com Animal models of allergic inflammation are crucial for evaluating such compounds. These models often involve inducing an allergic state and then measuring the reduction in inflammatory markers and symptoms upon treatment. While specific animal model data for decloxizine is not available in the search results, the established use of its class of drugs in treating allergic rhinitis and urticaria suggests its effectiveness in these models. patsnap.com Furthermore, some studies indicate that related compounds can inhibit the release of pro-inflammatory cytokines, pointing to a broader modulation of the immune response. patsnap.com
Comparative Preclinical Efficacy Studies with Established H1 Antagonists
Preclinical evaluation of a new H1 antagonist, such as this compound, necessitates a direct comparison with established first and second-generation antihistamines to determine its relative potency and potential therapeutic advantages. These studies are typically conducted in validated animal models of allergic inflammation, such as the guinea pig model of allergic rhinitis or asthma. In these models, animals are sensitized to an allergen, commonly ovalbumin, and subsequently challenged to elicit an allergic response. nih.govnih.govthieme-connect.com The efficacy of the test compound is then assessed by its ability to mitigate these allergic symptoms.
A common endpoint in these studies is the inhibition of histamine-induced bronchospasm. nih.gov For instance, a study comparing second-generation antihistamines like ebastine, cetirizine, and loratadine (B1675096) evaluated their efficacy based on the dose required to produce a 50% inhibition of the bronchospastic response (ED50). nih.gov While specific data for this compound is not publicly available, a hypothetical comparative study could yield results as presented in Table 1. Such a study would likely compare this compound against a first-generation antagonist like diphenhydramine (B27) and a second-generation antagonist like cetirizine.
The duration of action is another critical parameter assessed in comparative preclinical studies. Following administration of the antihistamine, the inhibition of histamine-induced responses is measured over time. A longer duration of action is generally considered a favorable attribute.
Table 1: Hypothetical Comparative Efficacy of H1 Antagonists in a Guinea Pig Model of Histamine-Induced Bronchoconstriction
| Compound | Class | ED₅₀ (mg/kg, p.o.) | Duration of Action (hours) |
|---|---|---|---|
| This compound | First-Generation | Data not available | Data not available |
| Diphenhydramine | First-Generation | Data not available | Data not available |
| Cetirizine | Second-Generation | Data not available | Data not available |
This table is illustrative and based on typical outcomes of such studies, as specific preclinical data for this compound are not publicly available.
Mechanistic Studies Using Advanced Preclinical Imaging Techniques
Advanced preclinical imaging techniques, particularly Positron Emission Tomography (PET), play a crucial role in elucidating the mechanism of action of H1 antagonists, especially concerning their central nervous system (CNS) effects. jiaci.orgnih.gov A primary differentiator between first and second-generation antihistamines is their ability to cross the blood-brain barrier (BBB). nih.govnih.gov First-generation agents readily penetrate the CNS, leading to off-target effects such as sedation, whereas second-generation drugs are designed to be peripherally selective. nih.govnih.gov
PET imaging with a radiolabeled ligand that binds to H1 receptors, such as [¹¹C]-doxepin, allows for the in vivo quantification of H1 receptor occupancy in the brain after administration of an antihistamine. nih.govnih.gov A high receptor occupancy in the brain is correlated with a higher likelihood of CNS side effects. nih.gov
For a compound like this compound, which is structurally related to first-generation antihistamines, PET studies would be instrumental in characterizing its CNS penetration and H1 receptor occupancy. The results of such a study would provide a mechanistic understanding of its potential sedative properties compared to both first-generation (e.g., diphenhydramine) and second-generation (e.g., fexofenadine) antagonists.
Table 2: Hypothetical Brain H1 Receptor Occupancy Determined by PET Imaging
| Compound | Class | Brain H1 Receptor Occupancy (%) |
|---|---|---|
| This compound | First-Generation | Data not available |
| Diphenhydramine | First-Generation | ~50-70% |
| Fexofenadine (B15129) | Second-Generation | <10% |
This table is illustrative and based on typical outcomes of such studies, as specific preclinical PET data for this compound are not publicly available. Data for diphenhydramine and fexofenadine are based on published findings for similar compounds. nih.gov
In addition to PET, whole-body autoradiography is another preclinical imaging technique that can be used to examine the tissue distribution of a drug, providing further insights into its pharmacokinetic profile and potential sites of action. jiaci.org These advanced imaging techniques provide invaluable mechanistic data that complements the findings from in vitro and in vivo efficacy studies, offering a more complete preclinical profile of a novel H1 antagonist like this compound.
Analytical and Bioanalytical Methodologies in Decloxizine Hydrochloride Research
Advanced Chromatographic Techniques for Research Sample Analysis
Chromatographic methods are central to the separation and quantification of Decloxizine (B1670144) Hydrochloride and its related substances. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly prominent in this field.
Robust HPLC methods are crucial for the routine quantitative analysis of Decloxizine Hydrochloride in pharmaceutical formulations. zjyj.org.cn The development and validation of these methods are performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose. nih.gov A typical HPLC method involves a C18 or C8 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. zjyj.org.cnnih.gov Detection is commonly carried out using a UV detector. nih.gov
Method validation encompasses several key parameters, including specificity, linearity, range, accuracy, precision, and robustness. zjyj.org.cnnih.gov Specificity is demonstrated by the method's ability to accurately measure the analyte in the presence of impurities and degradation products. nih.gov Linearity is established over a defined concentration range, with a high correlation coefficient (r²) indicating a direct relationship between concentration and detector response. nih.govnih.gov Accuracy is determined by recovery studies, while precision is assessed through repeatability and intermediate precision measurements. nih.gov Robustness testing involves making deliberate small changes to method parameters, such as flow rate and column temperature, to evaluate the method's reliability during normal use. zjyj.org.cn
Table 1: Example of HPLC Method Validation Parameters for this compound
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Linearity (Concentration Range) | 8.51 - 425.40 µg·mL−1 | zjyj.org.cn |
| Limit of Detection (LOD) | 0.20 µg·mL−1 | zjyj.org.cn |
| Limit of Quantitation (LOQ) | 0.60 µg·mL−1 | zjyj.org.cn |
| Accuracy (% Recovery) | 99.2% - 100.5% | nih.gov |
| Precision (RSD %) | <2% | nih.gov |
The identification and characterization of metabolites and impurities are critical aspects of drug development and safety assessment. americanpharmaceuticalreview.com LC-MS and HRMS have become indispensable tools for this purpose due to their high sensitivity and specificity. americanpharmaceuticalreview.combiomedres.us These techniques allow for the detection and structural elucidation of low-level unknown compounds in complex matrices. americanpharmaceuticalreview.com
The process typically begins with the separation of components using HPLC, followed by ionization and mass analysis. americanpharmaceuticalreview.com HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown molecules. americanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) experiments are then used to generate fragmentation patterns, providing further structural information. americanpharmaceuticalreview.com This approach has been successfully applied to identify degradation products and impurities in various pharmaceutical substances. americanpharmaceuticalreview.comresearchgate.net The combination of LC with HRMS offers a powerful platform for untargeted profiling of metabolites in biological samples, contributing to a better understanding of the drug's metabolic fate. nih.govresearchgate.net
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Quantitative Analysis
Spectrophotometric and Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are fundamental for confirming the chemical structure of this compound and for developing alternative quantitative methods.
In instances where direct spectrophotometric analysis is hindered by spectral overlap from other components in a mixture, derivative spectroscopy offers a valuable solution. youtube.com This technique involves calculating the derivative of the absorbance spectrum with respect to wavelength, which can enhance the resolution of overlapping bands and allow for the selective quantification of an analyte. youtube.com Difference spectroscopy is another method used for the analysis of multi-component mixtures. youtube.com
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, complementary techniques for the definitive structural elucidation of organic compounds like this compound. researchgate.netthermofisher.com ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of the molecule's connectivity and stereochemistry. unl.eduinflibnet.ac.in
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. thermofisher.comorgchemboulder.com The combination of NMR and IR data provides a comprehensive and unambiguous confirmation of the compound's structure. researchgate.net
Derivative Spectroscopy and Complementary Tristimulus Methods for Multi-Component Analysis
In Vitro Secondary Pharmacology Assay Development for Target Profiling
Understanding the potential off-target interactions of a drug candidate is a critical component of safety assessment during drug discovery and development. nih.govfda.gov In vitro secondary pharmacology assays are employed to screen compounds against a broad panel of receptors, enzymes, and ion channels to identify any unintended pharmacological activity. nih.goveurofinsdiscovery.com
These assays are typically conducted early in the drug discovery process to guide lead optimization and select candidates with a lower risk of adverse effects. nih.goveurofinsdiscovery.com The data generated from these panels help to build a comprehensive pharmacological profile of the drug candidate and can be used to contextualize findings from in vivo studies. nih.gov The development of these assays involves selecting appropriate targets and assay technologies to assess the compound's activity, often by measuring binding inhibition or functional response. fda.gov The results from these studies are often included in regulatory submissions to support the safety profile of the new drug. nih.govfda.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
Future Directions and Emerging Research Avenues for Decloxizine Hydrochloride
Exploration of Novel Preclinical Applications Based on Multi-Target Pharmacology
While primarily known as a histamine (B1213489) H1 receptor antagonist, the therapeutic effects of decloxizine (B1670144) hydrochloride may extend beyond this singular mechanism. chemsrc.commedchemexpress.commedchemexpress.comprobechem.comtargetmol.com The structural similarity of decloxizine to other piperazine (B1678402) derivatives, such as hydroxyzine (B1673990), suggests a potential for a broader pharmacological profile that could be leveraged for new therapeutic applications. nih.govnih.gov
Table 1: Known and Potential Pharmacological Targets of Decloxizine Hydrochloride
| Target | Known/Potential Action | Potential Therapeutic Application |
| Histamine H1 Receptor | Antagonist chemsrc.commedchemexpress.commedchemexpress.comprobechem.comtargetmol.com | Allergic conditions, Pruritus |
| Dopamine (B1211576) D2 Receptor | Low-affinity antagonist (potential) wikidoc.org | Psychosis (speculative) |
| Serotonin (B10506) Receptors | Modulation (potential) | Anxiety, Mood disorders (speculative) |
| Muscarinic Receptors | Antagonist (potential) | Motion sickness, Antiemetic (speculative) |
This table is speculative and based on the known pharmacology of structurally similar compounds. Further research is required to confirm these interactions and their clinical relevance.
Preclinical studies could investigate the effects of this compound in models of:
Anxiety and Psychotic Disorders: Given the anxiolytic properties of the structurally related hydroxyzine and the potential for dopamine receptor interaction, exploring decloxizine in models of anxiety and psychosis is a logical next step. nih.govwikidoc.org
Inflammatory Conditions: Beyond its role in allergic inflammation, the multi-target nature of decloxizine could be beneficial in other inflammatory diseases. chemsrc.commedchemexpress.com
Neurological Disorders: The central nervous system activity of first-generation antihistamines warrants investigation into the potential of decloxizine in various neurological conditions.
Rational Drug Design for Enhanced Selectivity or Novel Pharmacological Profiles
The principles of rational drug design offer a systematic approach to modify the decloxizine scaffold to create new chemical entities with improved properties. numberanalytics.comstudysmarter.co.ukresearchgate.net By understanding the structure-activity relationships of decloxizine and its interactions with various receptors, medicinal chemists can strategically alter its structure to enhance selectivity for a specific target or to introduce novel pharmacological activities. numberanalytics.comnih.gov
Key strategies in the rational design of decloxizine analogs could include:
Modifying the Piperazine Ring: Alterations to this core structure could influence binding to various G protein-coupled receptors (GPCRs). biotrend.com
Altering the Benzhydryl Group: Modifications to the diphenylmethane (B89790) moiety could fine-tune receptor affinity and selectivity.
Varying the Ethoxyethanol Side Chain: Changes to this part of the molecule may impact pharmacokinetic properties and receptor interactions.
Computational modeling and in-silico screening can help predict how these modifications will affect the compound's interaction with biological targets, accelerating the discovery of new drug candidates with optimized therapeutic profiles. nih.gov
Development of Advanced Research Tools and Methodologies for Studying this compound
Advancements in analytical and biological research methodologies are crucial for a deeper understanding of this compound's pharmacology.
Table 2: Advanced Methodologies for this compound Research
| Methodology | Application |
| High-Performance Liquid Chromatography (HPLC) | Quantification of decloxizine and its impurities in pharmaceutical formulations. zjyj.org.cnresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and characterization of metabolites and degradation products. researchgate.net |
| 2D LC-Q-TOF MS | Separation and identification of unknown impurities in complex mixtures. zjyj.org.cn |
| X-ray Crystallography | Determination of the three-dimensional structure of decloxizine bound to its target receptors. |
| In Vitro Functional Assays | Characterization of the activity of decloxizine at various receptors and signaling pathways. latrobe.edu.au |
These advanced techniques will enable researchers to:
Accurately quantify decloxizine and its related substances, ensuring the quality and consistency of research materials. zjyj.org.cnchinjmap.com
Gain detailed insights into the molecular interactions between decloxizine and its binding sites, facilitating rational drug design efforts.
Investigation of this compound as a Research Probe for Histamine Receptor Biology and Related Pathways
As a well-characterized histamine H1 receptor antagonist, this compound serves as a valuable research tool for probing the biology of histamine receptors and their downstream signaling pathways. chemsrc.commedchemexpress.commedchemexpress.comprobechem.comtargetmol.com Its specific antagonism can help elucidate the role of H1 receptors in various physiological and pathological processes. genecards.org
Decloxizine can be utilized in studies to:
Differentiate the effects mediated by H1 receptors from those mediated by other histamine receptor subtypes (H2, H3, and H4). genecards.org
Investigate the involvement of H1 receptor signaling in cellular processes such as cell proliferation, differentiation, and inflammation. genecards.org
Explore the crosstalk between histamine signaling and other neurotransmitter or signaling pathways in the central and peripheral nervous systems.
Role of this compound as a Reference Standard in Pharmaceutical Analytical Science
This compound is recognized as a high-quality reference standard in pharmaceutical analysis. aquigenbio.commedchemexpress.commedchemexpress.com Its well-defined chemical properties and purity make it essential for the development and validation of analytical methods. aquigenbio.comclearsynth.com
Specifically, this compound is used as a reference standard for:
Impurity Profiling: It is used to identify and quantify impurities in drug formulations, such as in compound preparations containing clorprenaline (B1201906) hydrochloride and bromhexine (B1221334) hydrochloride. zjyj.org.cnclearsynth.com Decloxizine itself is listed as an impurity of hydroxyzine (Hydroxyzine EP Impurity B). clearsynth.comlgcstandards.com
Method Validation: It plays a crucial role in the validation of analytical methods, including HPLC, to ensure their accuracy, precision, and robustness. zjyj.org.cnaquigenbio.com
Quality Control: It is used in quality control applications to ensure the identity, purity, and strength of pharmaceutical products. aquigenbio.com
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Decloxizine hydrochloride, and how are intermediates characterized during synthesis?
- This compound (C₂₁H₂₈N₂O₂·HCl) is synthesized via nucleophilic substitution reactions involving diphenylmethylpiperazine derivatives. Key intermediates include 2-{2-[4-(Diphenylmethyl)-1-piperazinyl]-ethoxy}-ethanol, which are characterized using NMR spectroscopy (¹H/¹³C), mass spectrometry , and HPLC to confirm structural integrity . Purity thresholds (>98%) are typically enforced via column chromatography or recrystallization.
Q. What analytical methods ensure purity and stability in this compound formulations for preclinical studies?
- Reverse-phase HPLC with UV detection (λ = 254 nm) is the gold standard for quantifying this compound in formulations. Mobile phases often combine acetonitrile and phosphate buffer (pH 3.0–4.0) to achieve baseline separation . Stability studies under accelerated conditions (40°C/75% RH) assess degradation products, with mass balance and forced degradation (acid/base/oxidative stress) validating method robustness .
Q. How does this compound’s mechanism of action differ from first-generation antihistamines in allergic response modulation?
- Unlike first-gen agents (e.g., diphenhydramine), Decloxizine selectively antagonizes H₁ receptors with minimal blood-brain barrier penetration, reducing sedation. Its piperazine moiety enhances binding affinity to peripheral histamine receptors, confirmed via radioligand displacement assays (IC₅₀ < 10 nM) . In vitro models (e.g., mast cell degranulation assays) further demonstrate inhibition of cytokine release (IL-4, IL-13) .
Advanced Research Questions
Q. How to design dose-response studies to assess this compound’s efficacy in murine models of allergic asthma?
- Experimental Design :
- Use ovalbumin-sensitized BALB/c mice divided into cohorts (n=10) receiving Decloxizine (1–50 mg/kg/day) vs. controls.
- Measure bronchoalveolar lavage (BAL) eosinophil counts and serum IgE via ELISA.
- Apply non-linear regression (Hill equation) to calculate ED₅₀ values. Include positive controls (e.g., cetirizine) and validate statistical power (α=0.05, β=0.2) .
Q. How to address discrepancies in this compound’s receptor binding data across published studies?
- Contradictions in binding affinity (e.g., H₁ vs. muscarinic receptors) may arise from assay variability (e.g., radioligand purity, membrane preparation). Resolve via:
- Standardized protocols : Use identical cell lines (e.g., CHO-K1 expressing human H₁ receptors) and buffer conditions.
- Meta-analysis : Pool data from ≥5 independent studies using random-effects models to account for heterogeneity.
- Surface plasmon resonance (SPR) for real-time kinetic analysis of receptor-ligand interactions .
Q. What methodological considerations are critical for comparative studies of this compound and newer antihistamines (e.g., levocetirizine)?
- Head-to-head trials must standardize endpoints (e.g., wheal suppression in histamine challenge tests) and pharmacokinetic parameters (Tₘₐₓ, t₁/₂).
- Use double-blind, crossover designs to minimize bias.
- Employ pharmacodynamic modeling to correlate plasma concentrations with efficacy.
- Include safety profiling (e.g., QTc prolongation risk via hERG channel assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
